N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide
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Overview
Description
“N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide” is a synthetic organic compound that features a furan ring, an isoxazole ring, and a phenoxyacetamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Synthesis of the isoxazole ring: This can be achieved via a 1,3-dipolar cycloaddition reaction involving nitrile oxides and alkenes.
Coupling reactions: The furan and isoxazole rings can be coupled using a suitable linker, such as a methyl group.
Formation of the phenoxyacetamide moiety: This can be synthesized by reacting 4-isopropylphenol with chloroacetic acid, followed by amidation with an appropriate amine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
“N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide” can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The isoxazole ring can be reduced to form isoxazolines.
Substitution: The phenoxyacetamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Isoxazolines and other reduced derivatives.
Substitution: Various substituted phenoxyacetamide derivatives.
Scientific Research Applications
“N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide” may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide” would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins, modulating their activity. The furan and isoxazole rings may facilitate binding to specific sites on the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(4-methylphenoxy)acetamide
- N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(4-tert-butylphenoxy)acetamide
Uniqueness
“N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide” is unique due to the specific substitution pattern on the phenoxyacetamide moiety, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-2-(4-propan-2-ylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-13(2)14-5-7-16(8-6-14)24-12-19(22)20-11-15-10-18(25-21-15)17-4-3-9-23-17/h3-10,13H,11-12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFGDDBJOXXPQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCC2=NOC(=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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